3-Ethyl-5-methylbenzonitrile

Physicochemical characterization Distillation separation Process chemistry

3-Ethyl-5-methylbenzonitrile (CAS 1349716-87-5) is a disubstituted benzonitrile derivative bearing an ethyl group at the meta (3-) position and a methyl group at the meta (5-) position on the aromatic ring. With the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol, it belongs to the alkylbenzonitrile class—compounds widely employed as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B12095187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methylbenzonitrile
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C)C#N
InChIInChI=1S/C10H11N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3H2,1-2H3
InChIKeyWYEOLCFLUGHXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-methylbenzonitrile Procurement: Core Identity and Class Positioning for Research Buyers


3-Ethyl-5-methylbenzonitrile (CAS 1349716-87-5) is a disubstituted benzonitrile derivative bearing an ethyl group at the meta (3-) position and a methyl group at the meta (5-) position on the aromatic ring . With the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol, it belongs to the alkylbenzonitrile class—compounds widely employed as synthetic intermediates in pharmaceutical and agrochemical research [1]. Its predicted physicochemical profile includes a boiling point of 243.4 ± 9.0 °C and a density of 0.97 ± 0.1 g/cm³ . Unlike its more common symmetric analog 3,5-dimethylbenzonitrile or the ortho-substituted positional isomer 2-ethyl-6-methylbenzonitrile, the asymmetric 3-ethyl-5-methyl substitution pattern introduces a distinct combination of steric and electronic properties that can critically influence reactivity, regioselectivity, and downstream synthetic utility.

Why Generic Alkylbenzonitrile Substitution Fails: The Case for 3-Ethyl-5-methylbenzonitrile Specificity


Alkylbenzonitriles are not interchangeable commodities. Even among isomers sharing the identical molecular formula (C₁₀H₁₁N), substitution position profoundly alters both physicochemical behavior and reactivity. The meta,meta-3-ethyl-5-methyl pattern places the nitrile in a steric environment distinct from ortho-substituted analogs such as 2-ethyl-6-methylbenzonitrile, where the proximity of the ortho ethyl group to the cyano moiety introduces documented steric effects that weaken gas-phase basicity [1]. Furthermore, replacing the 3-ethyl group with a methyl group (as in 3,5-dimethylbenzonitrile) reduces molecular weight, alters lipophilicity, and changes the steric bulk available for directing regioselective transformations. For procurement decisions in medicinal chemistry campaigns—where a specific substitution pattern is locked into a SAR series or a patent claim—substituting a near analog can derail synthetic routes, alter pharmacokinetic profiles of downstream candidates, or invalidate intellectual property positioning.

3-Ethyl-5-methylbenzonitrile Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Boiling Point Differentiation: 3-Ethyl-5-methylbenzonitrile vs. 2-Ethyl-6-methylbenzonitrile (Positional Isomer)

3-Ethyl-5-methylbenzonitrile exhibits a predicted normal boiling point approximately 12 °C higher than its ortho-substituted positional isomer 2-ethyl-6-methylbenzonitrile, a difference attributable to the reduced steric congestion around the nitrile group in the meta,meta-configuration, which permits stronger intermolecular dipole-dipole interactions . This boiling point differential has direct implications for separation strategy design in multi-step syntheses where both isomers may be present.

Physicochemical characterization Distillation separation Process chemistry

Molecular Weight and Lipophilicity Differentiation: 3-Ethyl-5-methylbenzonitrile vs. 3,5-Dimethylbenzonitrile

Replacement of the 3-methyl group in 3,5-dimethylbenzonitrile with an ethyl group in 3-ethyl-5-methylbenzonitrile increases the molecular weight by 14.03 g/mol (one methylene unit) and elevates the calculated logP. The 3,5-dimethyl analog has a reported logP of 2.18 [1], while the 3-ethyl-4-hydroxy-5-methyl derivative (closest available proxy with a hydroxyl substituent) reports an XLogP3-AA of 2.4 . The 3-ethyl-5-methyl compound, lacking the hydroxyl, is expected to have a logP intermediate between these values, offering a modulated lipophilicity profile for structure-activity relationship (SAR) exploration.

Medicinal chemistry Lead optimization Lipophilic efficiency

Steric Environment Differentiation: Meta,Meta- vs. Ortho-Substituted Alkylbenzonitriles Based on Gas-Phase Basicity Data

In the foundational study by Exner et al. (2002), gas-phase basicities of alkyl-substituted benzonitriles were measured by Fourier-transform ion cyclotron resonance and computed at the B3LYP/6-311+G(d,p) level [1]. The data demonstrate that ortho-methyl substitution weakens basicity relative to meta-methyl substitution: 2-methylbenzonitrile shows δΔG°(298) = −10.3 kJ/mol (relative to benzonitrile), while 3-methylbenzonitrile shows δΔG°(298) = −8.1 kJ/mol—a difference of 2.2 kJ/mol attributable to steric van der Waals tension in the ortho position. By class-level inference, 3-ethyl-5-methylbenzonitrile, with its ethyl group in the meta position, is predicted to exhibit basicity closer to that of 3-methylbenzonitrile and substantially different from ortho-substituted analogs such as 2-ethyl-6-methylbenzonitrile, where both substituents flank the nitrile.

Physical organic chemistry Steric effects Basicity DFT calculations

Synthetic Pathway Provenance: 3-Ethyl-5-methylbenzonitrile as a Scaffold for Pharmaceutical Building Block Derivatization

The 3-ethyl-5-methylbenzonitrile scaffold serves as the direct precursor to 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key building block in the synthesis of the S1P1 receptor modulator Cenerimod (ACT-334441) [1]. The 2nd generation process for this transformation, developed by Idorsia Pharmaceuticals, achieved 69% overall yield with 99.3% purity (a/a) and a vastly improved Process Mass Intensity (PMI) of 81, compared to the original route's 40–45% yield and PMI of 210 [1]. The synthetic sequence proceeds from 2-ethyl-6-methylaniline via para-bromination, cyanation, and Sandmeyer hydroxylation—demonstrating that the 3-ethyl-5-methyl substitution pattern on the benzonitrile core is specifically required for the para-selective formylation and subsequent HOSA-mediated nitrile formation that defines the improved route.

Process chemistry S1P1 modulators Cenerimod synthesis Building block

Positional Isomer Purity Requirements: Chromatographic Differentiation Between 3-Ethyl-5-methylbenzonitrile and Ortho-Substituted Isomers

3-Ethyl-5-methylbenzonitrile is commercially supplied at a purity specification of 98% (HPLC) . The primary purity risk in procurement is contamination with positional isomers—particularly 2-ethyl-6-methylbenzonitrile and 4-ethyl-3-methylbenzonitrile—which share the same molecular formula (C₁₀H₁₁N) and molecular weight (145.20 g/mol). Differentiation of these isomers requires chromatographic methods capable of resolving compounds differing only in substitution pattern; the predicted boiling point differential of ~12 °C between the 3,5- and 2,6-isomers provides a physicochemical basis for gas chromatographic separation, while reversed-phase HPLC retention differences arise from the distinct molecular shapes and dipole moments of meta,meta- versus ortho-substituted benzonitriles.

Analytical chemistry Isomeric purity HPLC Quality control

3-Ethyl-5-methylbenzonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Exploration: S1P1 Receptor Modulator Programs

The 3-ethyl-5-methylbenzonitrile scaffold is the direct precursor to 3-ethyl-4-hydroxy-5-methylbenzonitrile, the validated key building block for Cenerimod—an S1P1 receptor modulator in clinical development for autoimmune diseases [1]. The demonstrated process-scale derivatization (69% yield, 99.3% purity, PMI 81) makes this scaffold a strategic procurement choice for medicinal chemistry teams exploring S1P1-targeted therapeutics or structurally related chemotypes requiring the 3-ethyl-5-methyl substitution pattern for patent differentiation.

Physical Organic Chemistry: Steric Effect Model Systems

As established by Exner et al. (2002), alkyl-substituted benzonitriles serve as model systems for studying small steric effects (van der Waals tension) in the absence of steric inhibition of resonance [1]. 3-Ethyl-5-methylbenzonitrile, with its meta,meta-disubstitution pattern, provides a system where steric effects on nitrile basicity can be compared against ortho-substituted analogs (e.g., 2-ethyl-6-methylbenzonitrile) and mono-substituted references (e.g., 3-methylbenzonitrile, δΔG° = −8.1 kJ/mol vs. benzonitrile), enabling quantitative dissection of polar and steric substituent contributions.

Process Chemistry Development: Para-Selective Functionalization Methodologies

The successful 2nd generation synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile via para-selective Duff formylation and HOSA-mediated nitrile formation [1] demonstrates that the 3-ethyl-5-methyl substitution pattern on the benzonitrile core directs electrophilic aromatic substitution to the remaining para position. Process chemistry groups developing regioselective functionalization methods can use this scaffold as a validated substrate for optimizing para-selective transformation conditions, benchmarking against the published 69% overall yield and PMI of 81.

Isomer-Specific Analytical Method Development

The challenge of distinguishing C₁₀H₁₁N positional isomers (3-ethyl-5-methyl-, 2-ethyl-6-methyl-, and 4-ethyl-3-methylbenzonitrile) makes 3-ethyl-5-methylbenzonitrile a valuable reference standard for developing and validating isomer-specific HPLC, GC, or NMR methods. The ~12 °C boiling point differential between the 3,5- and 2,6-isomers [1][2] provides a tangible physicochemical handle for gas chromatographic method development, while the distinct NMR splitting patterns of meta,meta- versus ortho-substituted aromatic protons enable unambiguous structural confirmation in quality control workflows.

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